2-Bromo-5-cyano-4-(trifluoromethyl)benzoic acid
Overview
Description
2-Bromo-5-cyano-4-(trifluoromethyl)benzoic acid is an organic compound that features a bromine atom, a cyano group, and a trifluoromethyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-cyano-4-(trifluoromethyl)benzoic acid typically involves multiple steps. One common method starts with the bromination of 4-trifluoromethylbenzonitrile, followed by a series of reactions to introduce the cyano and carboxylic acid groups. The reaction conditions often involve the use of strong bases and controlled temperatures to ensure the desired substitutions and functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-cyano-4-(trifluoromethyl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The cyano group can be reduced to an amine, or the carboxylic acid can be oxidized to other functional groups.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of palladium catalysts.
Oxidation and Reduction: Reagents like hydrogen gas with metal catalysts for reduction, or strong oxidizing agents for oxidation.
Coupling Reactions: Boronic acids or esters, along with palladium catalysts, are typically used.
Major Products Formed
Substitution Reactions: Products include various substituted benzoic acids.
Oxidation and Reduction: Products include amines or oxidized derivatives of benzoic acid.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
2-Bromo-5-cyano-4-(trifluoromethyl)benzoic acid is used in scientific research for:
Pharmaceuticals: As an intermediate in the synthesis of drug molecules.
Agrochemicals: In the development of herbicides and pesticides.
Materials Science: As a building block for the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-cyano-4-(trifluoromethyl)benzoic acid depends on its application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)benzoic acid
- 4-Bromo-2-(trifluoromethyl)benzonitrile
- 5-Bromo-2-cyano-4-(trifluoromethyl)benzoic acid
Uniqueness
2-Bromo-5-cyano-4-(trifluoromethyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The presence of both a cyano and a trifluoromethyl group makes it particularly valuable in the synthesis of complex molecules for pharmaceuticals and materials science .
Properties
IUPAC Name |
2-bromo-5-cyano-4-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF3NO2/c10-7-2-6(9(11,12)13)4(3-14)1-5(7)8(15)16/h1-2H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYRVXYRNXWVBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)Br)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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